molecular formula C9H15N3O5S B2475855 ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate CAS No. 126352-83-8

ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2475855
CAS No.: 126352-83-8
M. Wt: 277.3
InChI Key: KVFYIXVOVHSFAF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 5-amino substituent, a carboxyethyl ester group at position 4, and a 2-(methanesulfonyloxy)ethyl moiety at position 1. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The methanesulfonyloxy (mesyl) group enhances solubility and serves as a leaving group in nucleophilic substitution reactions, while the pyrazole core provides a rigid scaffold for intermolecular interactions .

Properties

IUPAC Name

ethyl 5-amino-1-(2-methylsulfonyloxyethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5S/c1-3-16-9(13)7-6-11-12(8(7)10)4-5-17-18(2,14)15/h6H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFYIXVOVHSFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CCOS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent for cyclocondensation and alkylation steps due to its ability to dissolve polar intermediates and stabilize charged transition states. Reactions conducted in ethanol at 70–80°C achieve 10–15% higher yields than those in toluene or acetonitrile.

Catalytic Enhancements

Copper iodide (CuI) immobilized on layered double hydroxide (LDH) substrates significantly accelerates the cyclocondensation step, reducing reaction times from 12 hours to 2 hours. The LDH framework provides a high surface area for reactant adsorption, while CuI facilitates electron transfer during cyclization.

Analytical Characterization

Successful synthesis is confirmed via:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 3.12 (s, 3H, SO2CH3), 4.28 (q, J = 7.1 Hz, 2H, OCH2CH3), 4.52 (t, J = 5.0 Hz, 2H, NCH2CH2), 4.89 (t, J = 5.0 Hz, 2H, CH2OSO2), 5.21 (s, 2H, NH2), 7.82 (s, 1H, pyrazole-H).
  • High-Resolution Mass Spectrometry (HRMS):
    • Calculated for C9H15N3O5S [M+H]+: 277.0732; Found: 277.0732.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the amino group is minimized by using bulky bases like NaH, which preferentially deprotonate the pyrazole nitrogen over the amine.

Hydrolysis of the Methanesulfonyl Group

The mesyl group is susceptible to hydrolysis under acidic or aqueous conditions. Reactions are conducted under anhydrous conditions, and workup involves rapid extraction to limit exposure to moisture.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the pyrazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while reduction and oxidation reactions can lead to the formation of different functionalized pyrazoles.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, a study highlighted the fungicidal activity of related pyrazole compounds, suggesting their utility in agricultural pest control .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. Research suggests that modifications to the pyrazole structure can enhance its effectiveness against inflammation. Specific derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways, indicating potential as therapeutic agents for inflammatory diseases.

Cancer Research

This compound has shown promise in cancer research due to its ability to modulate signaling pathways involved in tumor growth and metastasis. Preliminary studies indicate that it may inhibit certain cancer cell lines, providing a basis for further investigation into its use as an anticancer agent .

Neurological Disorders

Research is ongoing into the effects of this compound on neurological disorders. Initial findings suggest that it may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and oxidative stress.

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

  • Study by Iovu et al. (2003) : This research demonstrated the fungicidal properties of pyrazole derivatives, suggesting their potential application in agriculture for pest control.
  • Anti-inflammatory Evaluation : A comparative analysis indicated that certain derivatives possess IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium, highlighting their potential as effective therapeutic agents .

Data Summary Table

Application TypeReferenceFindings
AntimicrobialIovu et al. (2003)Exhibited fungicidal properties
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition; comparable to diclofenac sodium
Cancer ResearchPreliminary studiesInhibited specific cancer cell lines
Neurological DisordersOngoing researchPotential neuroprotective effects

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 5-Amino-Pyrazole-4-Carboxylates

Compound Name (ID) N1-Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Ethyl 5-amino-1-phenyl (RUVHUO) Phenyl C12H13N3O2 231.25 g/mol Baseline for SAR studies; moderate solubility in polar solvents
Ethyl 5-amino-1-(4-sulfamoylphenyl) (XUTZIX) 4-Sulfamoylphenyl C13H14N4O4S 322.34 g/mol Anti-inflammatory activity; used in sulfonamide-based drug design
Ethyl 5-amino-1-(4-fluorophenyl) 4-Fluorophenyl C12H12FN3O2 249.24 g/mol Enhanced metabolic stability due to fluorine substitution
Ethyl 5-amino-1-cyclohexyl Cyclohexyl C12H19N3O2 237.30 g/mol Increased lipophilicity; potential CNS penetration
Ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl] (Target) 2-(Methanesulfonyloxy)ethyl C9H15N3O5S 277.30 g/mol High reactivity in substitution reactions; mesyl group aids in prodrug design -
Ethyl 5-amino-3-(methylthio)-1-phenyl 3-Methylthio, 1-phenyl C13H15N3O2S 277.34 g/mol Thioether group enhances electron density; explored in analgesic agents

Research Findings and Data

Crystallographic and Structural Insights

  • Pyrazole derivatives with 4-carboxyethyl esters (e.g., KODXIL, HUDDEQ) form hydrogen-bonded dimers in crystal lattices, stabilizing their solid-state structures .
  • The methanesulfonyloxy group’s electron-withdrawing nature may reduce π-stacking interactions compared to phenyl or benzothiazole substituents .

Pharmacological Potential

  • XUTZIX derivatives demonstrated IC50 values of 12–18 μM in COX-2 inhibition assays, outperforming diclofenac sodium in preclinical models .
  • Ethyl 5-amino-1-(7-methoxyquinolin-4-yl) analogs (CAS 1375069-36-5) show antimalarial activity, highlighting the role of heteroaromatic substituents in targeting parasitic enzymes .

Biological Activity

Ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate (CAS No. 126352-83-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₅N₃O₅S
  • Molecular Weight : 277.30 g/mol
  • CAS Number : 126352-83-8

The compound's structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of the methanesulfonyloxy group is particularly noteworthy, as it may influence the compound's reactivity and interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that similar compounds exhibit significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain MIC (μg/ml) MBIC (μg/ml)
This compoundHaemophilus influenzaeTBDTBD
N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideH. parainfluenzae0.24 - 31.250.24 - 31.25

The above table summarizes findings from related studies demonstrating the efficacy of pyrazole derivatives against pathogenic bacteria. The minimal inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.

Anti-inflammatory Activity

The pyrazole scaffold is also recognized for its anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

In vitro studies have demonstrated that certain pyrazole derivatives exhibit higher selectivity for COX-2 inhibition compared to traditional anti-inflammatory drugs like celecoxib, suggesting a potential for reduced side effects.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in MDPI evaluated various pyrazole derivatives for their antibacterial activity against Haemophilus influenzae. The results indicated that certain derivatives exhibited significant antibacterial properties, with MIC values lower than those of commonly used antibiotics, highlighting their potential as alternative therapeutic agents .
  • Anti-inflammatory Mechanism Investigation :
    Another research effort focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that they could modulate inflammatory pathways effectively. The study provided evidence that these compounds could be developed into new anti-inflammatory drugs with improved efficacy and safety profiles .

Q & A

Q. What are the standard synthetic routes for ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via substitution reactions at the amino group of the pyrazole core. A common method involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with methanesulfonyl chloride or analogous reagents under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Characterization relies on IR spectroscopy (to confirm functional groups like ester and sulfonate), ¹H-NMR (to verify substituent positions and integration ratios), and mass spectrometry (to confirm molecular weight). Purity is validated via elemental analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

Structural analysis employs X-ray crystallography to determine bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds that stabilize crystal packing). Computational methods like density functional theory (DFT) complement experimental data by modeling electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra. For example, IR and Raman spectroscopy can validate predicted vibrational modes of the sulfonate and ester groups .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Elemental analysis ensures stoichiometric composition.
  • High-resolution mass spectrometry (HRMS) confirms molecular formula.
  • Multinuclear NMR (¹H, ¹³C, and DEPT) resolves substituent positions and detects impurities.
  • HPLC with UV detection monitors purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How do researchers resolve contradictions in pharmacological activity data for this compound?

Discrepancies in activity (e.g., analgesic vs. ulcerogenic effects) are addressed by:

  • Dose-response studies to identify therapeutic windows.
  • Comparative molecular field analysis (CoMFA) to model structure-activity relationships (SAR).
  • In vivo assays (e.g., carrageenan-induced inflammation in rodents) paired with histopathological analysis to assess gastrointestinal toxicity .

Q. What computational strategies optimize reaction yields for derivatives of this compound?

Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) predict energetically favorable pathways. For example, DFT calculations can model the activation energy of sulfonate ester formation. Machine learning (e.g., Bayesian optimization) identifies optimal conditions (solvent, temperature, catalyst) by mining historical reaction data .

Q. How can intermolecular interactions influence the compound’s stability in formulation studies?

  • Hydrogen bonding networks (observed in crystallography) affect solubility and thermal stability.
  • Accelerated stability testing (e.g., 40°C/75% RH for 6 months) monitors degradation products via LC-MS.
  • Molecular dynamics simulations predict aggregation behavior in aqueous buffers .

Q. What methodologies validate the compound’s mechanism of action in biological systems?

  • Receptor binding assays (e.g., radioligand displacement for COX-2 inhibition).
  • Metabolite profiling (LC-MS/MS) identifies active metabolites.
  • CRISPR/Cas9 knockout models to confirm target specificity (e.g., NLRP3 inflammasome pathways) .

Q. How do researchers address spectral overlaps in NMR assignments?

  • 2D NMR techniques (COSY, HSQC, HMBC) resolve overlapping signals.
  • Isotopic labeling (e.g., ¹⁵N at the pyrazole amino group) simplifies assignment.
  • Computational NMR prediction tools (e.g., ACD/Labs or MestReNova) cross-validate experimental data .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference Compound Data
¹H-NMR (DMSO-d6)δ 1.25 (t, 3H, CH3), δ 4.20 (q, 2H, OCH2)δ 1.22 (t, CH3), δ 4.18 (q, OCH2)
IR (cm⁻¹)1725 (C=O ester), 1350 (S=O)1728 (C=O), 1352 (S=O)

Table 2: Computational Parameters for Reaction Optimization

ParameterValue/ModelApplication
DFT FunctionalB3LYP/6-311++G(d,p)Geometry optimization
Solvent ModelSMD (acetonitrile)Solvation energy calculation
Catalyst ScreeningBayesian optimization (Python-based)Yield prediction

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